molecular formula C20H38O3 B056683 Ethyl ricinoleate CAS No. 55066-53-0

Ethyl ricinoleate

Cat. No.: B056683
CAS No.: 55066-53-0
M. Wt: 326.5 g/mol
InChI Key: AZXVZUBIFYQWJK-FIIODCPWSA-N
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Description

Ricinoleic acid is a naturally occurring 12-hydroxy fatty acid and constitutes about 90% of the fatty acids in castor oil. It can serve as a substrate for the synthesis of conjugated linoleic acids. Ricinoleic acid ethyl ester is a stabilized, lipid-soluble form of the free acid. It has been used to produce biofuels as well as skin-conditioning agents, emulsion stabilizers, and surfactants in cosmetics.

Scientific Research Applications

  • Algicide in Aquaculture : Potassium ricinoleate was evaluated for its effectiveness as a selective blue-green algicide in channel catfish ponds. It did not affect chlorophyll concentrations, ammonia-nitrogen, dissolved oxygen, or net fish production, demonstrating its potential as an environmentally friendly algicide (Tucker & Lloyd, 1987).

  • NMR Studies : Methyl ricinoleate and methyl ricinelaidate were studied to confirm their carbon chemical shifts using nuclear magnetic resonance techniques. This research aids in understanding the chemical structure of these compounds (Jie & Cheng, 1993).

  • Toxicity Reduction in Ricin : Ricin toxicity was reduced by chemical modification of carboxyl groups using ethyl compounds. This modification preserved the carbohydrate-binding ability of ricin but significantly decreased its toxicity, making it safer for research purposes (Solís, Vallejo, & Díaz-Mauriño, 1993).

  • Anti-Plaque Activity : Sodium ricinoleate's antiplaque activity was studied against preformed plaques of Streptococcus mutans. It may reduce the acidogenicity of plaques, suggesting potential dental applications (Mordenti, Lindstrom, & Tanzer, 1982).

  • Pharmaceutical Formulations : Polyoxyethylene glycerol ricinoleate, a common solubilizer/emulsifier in pharmaceuticals, was studied for its pharmacokinetics and metabolites. This research is vital for understanding its safety and side effects in drug delivery systems (Bai et al., 2021).

  • Encapsulation and Release : Ricinoleic acid was encapsulated into ethyl cellulose electrospun fibers. This study contributes to the development of materials for controlled release applications, particularly in pharmaceuticals (Nada, Abdelazeem, Elghandour, & Abou-Zeid, 2016).

  • Chemical Modification and Derivatives : The hydroformylation of this compound was studied, highlighting the potential to create various derivatives for industrial and research applications (Mendes, Rosa, & Gregório, 2005).

  • Medical Applications : this compound was studied for its medical applications, including treatment for goitre, rheumatoid arthritis, and skin afflictions (1925, British Medical Journal).

  • Membrane Development : Ethyl cellulose membranes were combined with ricinoleic acid-based sulfhydryl triol, improving membrane ductility and hydrophilic performance. This has implications for developing novel materials in various industrial applications (Li et al., 2017).

Safety and Hazards

Ethyl Ricinoleate should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It should be stored under inert gas and away from sources of ignition .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl ricinoleate can be achieved through esterification of ricinoleic acid with ethanol in the presence of a catalyst.", "Starting Materials": ["Ricinoleic acid", "Ethanol", "Catalyst (e.g. sulfuric acid, p-toluenesulfonic acid)"], "Reaction": [ "Add ricinoleic acid and catalyst to a round-bottom flask", "Add ethanol dropwise to the flask with constant stirring", "Heat the mixture under reflux for several hours", "Cool the mixture and add water to the flask to extract the ethyl ricinoleate", "Separate the organic layer and dry it with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] }

CAS No.

55066-53-0

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl (E,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11+/t19-/m1/s1

InChI Key

AZXVZUBIFYQWJK-FIIODCPWSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OCC)O

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O

55066-53-0

Synonyms

(+)-Ethyl ricinoleate; Neoricin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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